molecular formula C17H18ClFN2O3 B4574952 N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea

N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea

Cat. No.: B4574952
M. Wt: 352.8 g/mol
InChI Key: MHHLGBKXFOQRHL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea is a useful research compound. Its molecular formula is C17H18ClFN2O3 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0989983 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

Research on derivatives similar to N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea has shown potential in antifungal applications. For instance, studies on 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives have evaluated their fungitoxic action against pathogens like A. niger and F. oxysporum, highlighting the importance of structural features in their efficacy (Mishra et al., 2000).

Pesticide Chemistry

The crystal structure of flufenoxuron, a compound with similarities to the target urea, has been studied to understand its efficacy as a benzoylurea pesticide. This research provides insights into the molecular arrangement and interactions that contribute to its pesticidal properties (Jeon et al., 2014).

Organic Synthesis and Chemical Reactions

Derivatives of this compound have been utilized in organic synthesis, showcasing their reactivity and potential in creating various chemical structures. For instance, directed lithiation of related compounds has been explored for synthesizing substituted products, demonstrating the versatility of these ureas in chemical synthesis (Smith et al., 2013).

Material Science

In material science, urea derivatives have found applications as components in electronic devices. For example, urea-doped ZnO films have been investigated as electron transport layers in inverted polymer solar cells, significantly enhancing their power conversion efficiency. This highlights the role of such urea compounds in improving the performance of renewable energy technologies (Wang et al., 2018).

Environmental Science

The study of urea derivatives extends to environmental science, where their degradation and impact on ecosystems are of interest. The photocatalytic degradation of phenyl-urea herbicides, for example, has been explored to understand their breakdown products and mechanisms, contributing to the assessment of their environmental fate (Amorisco et al., 2006).

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3/c1-10(13-9-12(23-2)5-7-16(13)24-3)20-17(22)21-15-6-4-11(18)8-14(15)19/h4-10H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHLGBKXFOQRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.